(E)-4-Bromo-1-chloro-2-methyl-2-butene (CAS 114506-04-6) is a bifunctional allylic halide widely utilized as a C5 chain-extension unit in the synthesis of complex terpenes, carotenoids, and marine alkaloids [1]. Featuring an E-configured double bond and two distinct halogen leaving groups, it serves as a highly specialized precursor for sequential, regioselective allylic alkylation. In industrial and advanced laboratory settings, it is valued for its ability to undergo chemoselective displacement at the more reactive allylic bromide position while preserving the allylic chloride for subsequent functionalization [2]. This controlled reactivity profile makes it a critical procurement choice for multi-step total syntheses where precise chain elongation and strict stereochemical fidelity are required.
Substituting (E)-4-bromo-1-chloro-2-methyl-2-butene with symmetric analogs like 1,4-dibromo-2-methyl-2-butene or 1,4-dichloro-2-methyl-2-butene fundamentally disrupts chemoselectivity, leading to unmanageable mixtures of mono- and bis-alkylated products that require costly chromatographic separation[1]. Furthermore, utilizing the (Z)-isomer (CAS 114506-05-7) irreversibly alters the double-bond geometry, rendering the resulting chain-extended products useless for the synthesis of natural all-E isoprenoids such as squalene or lycopene [2]. Attempting to use unfunctionalized isoprene as a cheaper baseline requires multi-step, low-yield halogenation sequences that generate toxic byproducts and fail to match the immediate, regiocontrolled reactivity of this precisely engineered bifunctional building block.
The primary procurement advantage of (E)-4-bromo-1-chloro-2-methyl-2-butene is its capacity for strictly chemoselective coupling. In the synthesis of complex terpenes, reacting this compound with E-prenylbarium reagents results in exclusive displacement of the allylic bromide, leaving the allylic chloride intact for a subsequent coupling step [1]. In contrast, using a symmetric comparator like 1,4-dibromo-2-methyl-2-butene under identical conditions yields complex mixtures of mono- and bis-coupled products, drastically reducing the yield of the desired mono-alkylated intermediate and increasing purification costs.
| Evidence Dimension | Regioselective mono-alkylation yield |
| Target Compound Data | High chemoselectivity (exclusive bromide displacement) yielding the intact allylic chloride intermediate. |
| Comparator Or Baseline | 1,4-dibromo-2-methyl-2-butene (symmetric reactivity leading to bis-alkylation mixtures). |
| Quantified Difference | Enables strictly sequential C5 chain extension without over-alkylation. |
| Conditions | E-prenylbarium reagent coupling at low temperatures. |
Eliminates the need for complex protecting group strategies or difficult chromatographic separations of over-alkylated byproducts during terpene synthesis.
For the synthesis of natural carotenoids and squalene derivatives, the E-geometry of the double bond must be strictly maintained. (E)-4-bromo-1-chloro-2-methyl-2-butene allows for stereospecific chain extension, preserving the E-configuration throughout multi-step syntheses [1]. If the (Z)-isomer (CAS 114506-05-7) or a mixed E/Z crude batch is procured, the resulting chain-extended allylic sulfones or halides will possess the incorrect geometry, rendering them biologically inactive or chemically incompatible with downstream cyclization cascades.
| Evidence Dimension | Downstream stereochemical purity |
| Target Compound Data | Preserves >95% E-geometry during allylic coupling. |
| Comparator Or Baseline | (Z)-isomer or E/Z mixtures (yields unnatural stereoisomers). |
| Quantified Difference | Ensures formation of the biologically relevant all-E polyene precursors. |
| Conditions | Allylic coupling with sulfones or organometallic reagents. |
Procuring the pure E-isomer is an absolute requirement for synthesizing natural, biologically active terpenes and avoiding late-stage synthetic failures.
In the systematic synthesis of carotenoids, (E)-4-bromo-1-chloro-2-methyl-2-butene serves as a highly efficient C5 extension unit. When coupled with a C10 chain initiation β-cyclogeranyl sulfone, it undergoes chemoselective sulfide oxidation to yield the C15 chain-extended allylic sulfone in high yields [1]. Attempting to build this C15 unit from unfunctionalized isoprene requires a lengthy, multi-step sequence involving epoxidation, halogenation, and protection-deprotection cycles, which significantly reduces the overall throughput and increases reagent overhead.
| Evidence Dimension | Synthetic steps to C15 allylic sulfone |
| Target Compound Data | Direct 1-step coupling via the bromo-terminus. |
| Comparator Or Baseline | Unfunctionalized isoprene (requires >3 steps: halogenation, separation, activation). |
| Quantified Difference | Reduces step count and maximizes overall convergent yield. |
| Conditions | Coupling with β-cyclogeranyl sulfone followed by chemoselective oxidation. |
Directly accelerates the commercial or pilot-scale synthesis of carotenoids like beta-carotene and lycopene by streamlining chain elongation.
(E)-4-Bromo-1-chloro-2-methyl-2-butene is a critical building block in the high-yielding synthesis of the marine alkaloid (-)-kainic acid. It is utilized to construct the necessary allylic sulfone precursor, which subsequently undergoes a Pd-catalyzed Zinc-ene cyclization with complete diastereoselectivity [1]. Using alternative C5 units lacking the differentiated halogens would fail to provide the specific regiochemical handle required to attach the chiral template while leaving the other terminus available for the critical cyclization step.
| Evidence Dimension | Suitability for Zinc-ene precursor formation |
| Target Compound Data | Enables direct, regioselective attachment to chiral templates. |
| Comparator Or Baseline | Symmetric C5 dihalides (require statistical mono-substitution and complex purification). |
| Quantified Difference | Allows complete diastereoselectivity in the subsequent cyclization step. |
| Conditions | Pd-catalyzed Zn-ene cyclization of an allyl sulfone. |
Provides a scalable, regiocontrolled pathway for synthesizing high-value neuropharmacological targets like (-)-kainic acid.
Directly downstream of its high-yield C15 allylic sulfone generation capabilities, this compound is the premier choice for the systematic chain extension required to synthesize lycopene, beta-carotene, and related apocarotenoids [1].
Building on its strict E-geometry preservation and chemoselective coupling with barium reagents, it is the optimal C5 building block for assembling oxidosqualene and other polyene chains destined for complex cascade cyclizations to form steroidal frameworks [2].
Utilizing its differentiated halogen reactivity, it serves as a precise alkylating agent in the construction of chiral sulfone intermediates for Pd-catalyzed Zinc-ene cyclizations, as demonstrated in the scalable synthesis of (-)-kainic acid [3].